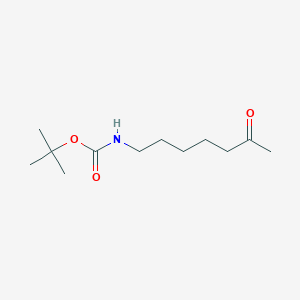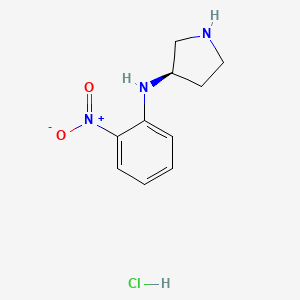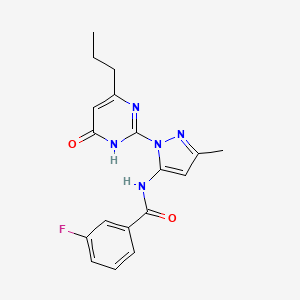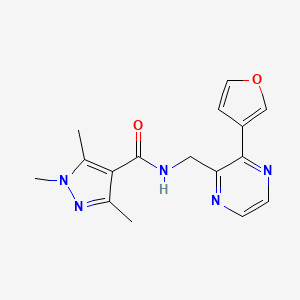
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide, also known as MN-64, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a molecular imaging agent and cancer therapy drug.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide is a compound that may be involved in the synthesis of various biologically active molecules. In the realm of synthetic chemistry, compounds similar to this compound have been synthesized for various purposes, including the development of new materials and the study of molecular interactions. For instance, the synthesis of bis(2,4-diarylimidazol-5-yl) diselenides involves reactions that bear resemblance to the potential synthetic routes for this compound, highlighting the compound's relevance in the synthesis of complex molecules with potential biological activities (Atanassov et al., 2002).
Molecular Complex Formation
Research on similar compounds has explored their ability to form molecular complexes, which is crucial for understanding the drug-receptor interactions and the development of pharmaceutical agents. For example, the study of solvates and salts of nitrofurantoin, a known antibiotic, with various pyridyl bases and 4-aminobenzamide demonstrates the compound's potential in forming stable molecular complexes, which can lead to the discovery of new solid forms of pharmaceuticals with enhanced properties (Vangala et al., 2013).
Biological Activity Studies
The structural features of this compound suggest its potential use in the study of biological activities. For instance, compounds with similar structural motifs have been synthesized and evaluated for their anticonvulsant properties, demonstrating the importance of such structures in the development of new therapeutic agents (Bailleux et al., 1995). Moreover, the nitrosation of related compounds has been studied, providing insights into their chemical reactivity and potential applications in medicinal chemistry (Loeppky & Cui, 1998).
Antidiabetic Activity and Structural Analysis
Further exploration into the reactivity of compounds bearing structural similarities to this compound has led to the discovery of new compounds with potential antidiabetic activity. The synthesis and analysis of spiropyrazolinium salts have revealed promising samples with significant biological activity, highlighting the potential of such compounds in therapeutic applications (Kayukova et al., 2022).
Patent Analysis and Novel Crystalline Forms
The study of patents related to pharmaceutical compounds provides valuable insights into the innovation and development of new drugs. The analysis of patents involving pyridazino compounds has shed light on their potential applications in various therapeutic areas, including cardiovascular, nephrotropic, and neuroprotective treatments (Habernickel, 2002). Additionally, the discovery of novel crystalline forms of related compounds emphasizes the importance of solid-state chemistry in enhancing the properties and efficacy of pharmaceuticals (Norman, 2008).
Eigenschaften
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c27-21(16-2-1-3-18(14-16)26(28)29)22-17-6-4-15(5-7-17)19-8-9-20(24-23-19)25-10-12-30-13-11-25/h1-9,14H,10-13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONBLALZKWPMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2825075.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2825076.png)

![2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2825078.png)



![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2825085.png)
![3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-4-phenyl-1,2,4-triazole](/img/structure/B2825086.png)



